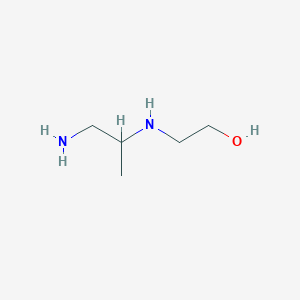

2-(1-Aminopropan-2-ylamino)ethanol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

10138-74-6 |

|---|---|

Fórmula molecular |

C5H14N2O |

Peso molecular |

118.18 g/mol |

Nombre IUPAC |

2-(1-aminopropan-2-ylamino)ethanol |

InChI |

InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |

Clave InChI |

QLSQYTKEUVPIJA-UHFFFAOYSA-N |

SMILES |

CC(CN)NCCO |

SMILES canónico |

CC(CN)NCCO |

Origen del producto |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 2-(1-Aminopropan-2-ylamino)ethanol

Direct synthesis methods aim to form the central secondary amine by coupling two primary precursor molecules. The main strategies include the ring-opening of epoxides, reductive amination of carbonyl compounds, and reductive cross-coupling reactions.

The nucleophilic ring-opening of epoxides by amines is a direct and atom-economical method for synthesizing β-amino alcohols. mdpi.comrsc.org This approach can be applied to the synthesis of this compound through two primary disconnection pathways:

Route A: Reaction of 1-aminopropan-2-ol (B43004) with ethylene (B1197577) oxide.

Route B: Reaction of 2-aminoethanol (ethanolamine) with propylene (B89431) oxide.

In both routes, the nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a new C-N bond. The reaction typically proceeds via an SN2 mechanism.

In the case of propylene oxide (an unsymmetrical epoxide), the reaction with an amine can result in two regioisomers. The nucleophilic attack generally occurs at the less sterically hindered carbon atom, which is the terminal (C1) carbon of propylene oxide. This regioselectivity leads to the desired 2-(substituted-amino)propan-1-ol skeleton. However, reaction conditions, such as the presence of a catalyst or the nature of the solvent, can influence this selectivity. psu.edu Lipase (B570770) enzymes have also been shown to catalyze such reactions under mild conditions, often with high efficiency. mdpi.com

Table 1: Comparison of Ring-Opening Precursor Routes

| Route | Amine Nucleophile | Epoxide Electrophile | Primary Product Structure | Key Considerations |

|---|---|---|---|---|

| A | 1-Aminopropan-2-ol | Ethylene Oxide | Forms a secondary amine at the N1 position of the propanol (B110389) moiety. | Ethylene oxide is a gas, requiring specialized handling. The reaction is typically non-regioselective as the epoxide is symmetrical. |

| B | 2-Aminoethanol | Propylene Oxide | Forms a secondary amine by attacking the propylene oxide ring. | Propylene oxide is a liquid. The reaction is highly regioselective, with the amine preferentially attacking the less substituted carbon atom. |

Reductive amination is a versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.orgyoutube.commasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine (or enamine), which is then reduced to the corresponding amine.

For the synthesis of this compound, this strategy can be envisioned using the following precursor pairs:

Precursors 1: 2-Aminoethanol and 1-aminopropan-2-one (B1265363) (or a suitable derivative).

Precursors 2: 1-Aminopropan-2-ol and aminoacetaldehyde.

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound. masterorganicchemistry.com This selectivity prevents the premature reduction of the aldehyde or ketone. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than agents like sodium borohydride (B1222165) (NaBH₄). youtube.commasterorganicchemistry.com The reaction conditions are often weakly acidic (pH ~5-6) to facilitate both imine formation and the subsequent reduction. youtube.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Typical Substrates | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective at neutral to slightly acidic pH. Reduces imines much faster than carbonyls. Toxic cyanide byproduct. youtube.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Milder and less toxic than NaBH₃CN. Effective for a wide range of substrates. Does not require pH control. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Can be used, but may also reduce the starting carbonyl. Often used in a two-step process where the imine is formed first. masterorganicchemistry.com |

Biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms) also offer a highly selective and sustainable alternative for asymmetric reductive amination. nih.gov

Reductive cross-coupling reactions represent a more modern approach to bond formation, including C-N bonds. These methods often involve the use of a metal catalyst to couple two electrophilic partners in the presence of a stoichiometric reductant. While direct application to this specific target is not widely documented, analogous copper-catalyzed reductive couplings have been developed to access chiral 1,2-aminoalcohols from ketone electrophiles. nih.gov

A hypothetical pathway could involve the coupling of an N-substituted amino-aldehyde or amino-ketone precursor with another functionalized molecule under reductive conditions. For instance, an electrocatalytic radical cross-coupling strategy, which has been used for stereoselective amino alcohol synthesis, could potentially be adapted. nih.gov This approach utilizes radical intermediates to form bonds that are challenging via traditional polar reaction pathways.

Asymmetric Synthesis and Enantioselective Methodologies

The generation of specific stereoisomers of this compound is critical, as biological activity is often confined to a single enantiomer. Asymmetric synthesis provides the tools to achieve high enantiopurity, primarily through the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective strategies.

Chiral Auxiliaries and Catalysis in Enantiopure Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org This method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions, which could establish the chiral center on the propanol backbone of the target molecule. wikipedia.orgyork.ac.uk For instance, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, as directed by the auxiliary's stereocenter. york.ac.uk

Another powerful approach is asymmetric catalysis, which uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This avoids the need for stoichiometric amounts of a chiral precursor. nih.gov For the synthesis of chiral amino alcohols, methods such as the enantioselective reduction of α-iminoketones using a borane (B79455) reducing agent in the presence of a chiral 1,3,2-oxazaborole catalyst have been developed. google.com This catalytic approach can produce amino alcohols with high optical purity. google.com Furthermore, a novel strategy involves the use of asymmetric catalysis to install a transient chiral auxiliary from achiral starting materials, which then directs subsequent diastereoselective reactions. nih.gov

| Auxiliary/Catalyst Type | General Application | Key Feature |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylation to form C-C bonds | Stoichiometric use of a recoverable chiral molecule to direct stereochemistry. wikipedia.orgyork.ac.uk |

| Chiral 1,3,2-Oxazaborole | Enantioselective reduction of iminoketones | Catalytic amount of chiral catalyst induces high enantioselectivity in the product. google.com |

| P,N Ligands in Catalysis | Enantioselective carboetherification | Forms a transient chiral auxiliary in situ, combining the benefits of catalysis and auxiliaries. nih.gov |

| tert-Butanesulfinamide | Synthesis of chiral amines | A versatile chiral amine reagent used for the asymmetric synthesis of a wide variety of amines. yale.edu |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to produce a single diastereomer out of several possibilities. For vicinal amino alcohols like this compound, controlling the relative stereochemistry between the hydroxyl and amino groups is paramount. rsc.org

One common approach starts with enantiopure amino acids, which provide an inexpensive source of chirality. rsc.org Methodologies have been developed for the highly diastereoselective anti-aminohydroxylation of α,β-unsaturated esters. rsc.org This involves the conjugate addition of a chiral lithium amide followed by an in situ enolate oxidation, establishing the vicinal amino alcohol motif with a specific diastereomeric arrangement. rsc.org

A diastereoconvergent synthesis has also been reported for producing anti-1,2-amino alcohols. nsf.gov This method utilizes a selenium-catalyzed intermolecular C–H amination of homoallylic alcohol derivatives. nsf.gov A key advantage of this approach is its ability to produce a single diastereomer of the product regardless of the diastereomeric mixture of the starting material, which simplifies the synthetic process. nsf.gov The diastereoselectivity is controlled by stereoelectronic effects in the transition state of a wikipedia.orgacsgcipr.org-sigmatropic rearrangement. nsf.gov

Catalytic Systems in Synthesis

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for C-N bond formation. The direct amination of alcohols using ammonia (B1221849) is an attractive method for synthesizing primary amines. Homogeneous catalysts containing elements from groups 8, 9, and 10 of the periodic table can facilitate this transformation in the liquid phase. google.com Iridium-based complexes, for example, have been shown to be effective for the preparation of secondary and tertiary amines via alcohol amination. google.com These reactions often proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination.

Rhodium-catalyzed C-H amination is another powerful tool. nih.gov This method allows for the direct conversion of C-H bonds to C-N bonds, offering a highly efficient way to introduce nitrogen functionality. For instance, sulfamate (B1201201) esters can undergo intramolecular C-H insertion catalyzed by dirhodium complexes to form cyclic intermediates, which can then be opened to reveal 1,2-diamines. nih.gov

Heterogeneous Catalysis (e.g., catalytic hydrogenation)

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This approach simplifies catalyst recovery and reuse, making it highly valuable for industrial processes. rsc.org The hydrogenation of amides or nitriles using molecular hydrogen over a solid catalyst is a primary method for producing amines. rsc.orgbme.hu

This process is considered a green and atom-efficient route. rsc.org While traditional conditions often required high temperatures and pressures, recent advances have led to the development of more active catalysts that operate under milder conditions. acsgcipr.orgnih.gov A variety of metals, including platinum, rhodium, and ruthenium, supported on materials like alumina (B75360) or titania, have been investigated. For example, a platinum-vanadium bimetallic catalyst has shown high efficiency for amide hydrogenation under mild conditions. rsc.org Similarly, rhenium-loaded TiO2 has been demonstrated as a versatile catalyst for the hydrogenation of various carboxylic acid derivatives to amines. rsc.org

| Catalyst System | Reaction Type | Key Advantages |

| RuWOx/MgAl2O4 | Hydrogenation of primary amides | Recyclable, sustainable route to primary amines. rsc.org |

| Pt-V/HAP | Hydrogenation of various amides | Operates under mild temperature and pressure conditions. rsc.org |

| Rh-V/Al2O3 | Hydrogenation of aliphatic amides | Efficient conversion of amides to the corresponding amines. rsc.org |

Biocatalytic Transformations (e.g., lipase-mediated reactions)

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. nih.gov For the synthesis of chiral amino alcohols, biocatalysis provides several powerful strategies. semanticscholar.org

Lipases are a widely used class of enzymes, particularly for the kinetic resolution of racemic mixtures. nih.gov In a lipase-mediated resolution, one enantiomer of a racemic alcohol or amine precursor is selectively acylated, allowing for the separation of the two enantiomers. polimi.it For example, lipases such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL) can catalyze the N-acylation of racemic amines, yielding one enantiomer as the acylated product and leaving the other enantiomer unreacted, both in high enantiomeric excess. polimi.itresearchgate.net This method is effective for producing enantiopure intermediates that can then be converted to the final target molecule. polimi.it

Other enzymatic strategies include the use of amine dehydrogenases (AmDHs) or transaminases. AmDHs can catalyze the direct reductive amination of ketones to produce chiral amines with high enantioselectivity. frontiersin.org This approach has been used to synthesize compounds like (S)-2-aminopropan-1-ol, a close structural analog of a part of the target molecule. frontiersin.org

| Enzyme Type | Reaction | Application in Synthesis |

| Lipase (e.g., CAL-B, Lipase PS) | Kinetic Resolution (Acylation/Hydrolysis) | Separation of racemic mixtures of amino alcohols or their precursors. polimi.itresearchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org |

| Transaminase (TA) | Transamination | Transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.net |

| Esterase | Kinetic Resolution (Hydrolysis) | Enantioselective hydrolysis of ester precursors to chiral alcohols. polimi.it |

Phase Transfer Catalysis in Amino Alcohol Production

Phase Transfer Catalysis (PTC) is a powerful methodology for synthesizing organic compounds, including β-amino alcohols, particularly when reactants are immiscible. The core principle of PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from one phase (often aqueous) into another (organic), where the reaction occurs. crdeepjournal.orgmdpi.com This technique is highly effective for various alkylation reactions and has been successfully applied in the synthesis of β-amino alcohol derivatives. crdeepjournal.orggrowingscience.com

A notable application is the one-pot synthesis of β-amino alcohols from aromatic phenols, epichlorohydrin, and amines. growingscience.com In this environmentally friendly approach, a phase transfer catalyst is used in conjunction with a lipase biocatalyst. The PTC facilitates the migration of reactants across the phase boundary, enhancing reaction rates and allowing the synthesis to proceed efficiently. growingscience.com Commonly used phase transfer catalysts in such syntheses include tetrabutylammonium (B224687) bromide (TBAB), triethylamine (B128534) hydrochloride (TEA.HCl), and choline (B1196258) chloride. growingscience.com The choice of catalyst can significantly impact the reaction yield, as demonstrated in model reactions for β-amino alcohol synthesis. growingscience.com

The mechanism in base-catalyzed reactions involves the deprotonation of a substrate at the interface between the organic and aqueous phases. The resulting anion forms an ion pair with the quaternary ammonium cation of the catalyst, which then moves into the organic phase to react with the electrophile. mdpi.comorganic-chemistry.org This process allows for high selectivity, often favoring mono-alkylation over di-alkylation. crdeepjournal.org

| Catalyst | Role in Synthesis | Typical Yields | Reference |

| Tetrabutylammonium bromide (TBAB) | Facilitates reactant migration between phases in one-pot synthesis of β-amino alcohols. | Reported to provide higher yields compared to other tested PTCs in specific reactions. | growingscience.com |

| Triethylamine hydrochloride (TEA.HCl) | Used as a PTC in β-amino alcohol synthesis. | Moderate yields observed in comparative studies. | growingscience.com |

| Choline chloride | Employed as a PTC in β-amino alcohol synthesis. | Lower yields compared to TBAB and TEA.HCl in specific model reactions. | growingscience.com |

| Chiral Quaternary Ammonium Salts | Induce enantioselectivity in the synthesis of amino acid derivatives. | Used to achieve stereochemical control. | organic-chemistry.orgresearchgate.net |

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have introduced technologies that significantly improve reaction conditions, efficiency, and scalability. Microwave-assisted synthesis and flow chemistry represent two of the most impactful developments in this area.

Microwave-assisted synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods, microwave irradiation directly energizes the molecules of interest (solvents or reactants), leading to rapid and uniform heating throughout the reaction mixture. emich.edu This results in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes. anton-paar.com

This technique has been effectively applied to the synthesis of β-amino alcohols, primarily through the aminolysis of epoxides. emich.edu For instance, the reaction of an epoxide with benzylamine (B48309) in a CH3CN/H2O solvent system at 100 °C under microwave irradiation yields the corresponding amino alcohol as a single isomer in 82% yield within 5 hours. emich.edu Similarly, other epoxide aminolysis reactions have shown significant yield and efficiency under microwave conditions. emich.edu The advantages of this method include not only speed but also often higher product yields and cleaner reactions with fewer byproducts. anton-paar.commdpi.com

| Reactants | Reaction Conditions | Product | Yield | Reference |

| Epoxide 11 + Benzylamine | 100 °C, 5 hours (Microwave) | Amino alcohol 12 | 82% | emich.edu |

| 1-Phenylcyclohexane oxide + 40% Methylamine | 100 °C, 7 hours (Sealed Tube) | Amino alcohol 6 | 62% | emich.edu |

| 2,3-Epoxypinane + Morpholine (with MgBr2) | 100 °C, 16 hours | Amino alcohol 27 | 60% | emich.edu |

| 1-Methylcyclohexane oxide + 4-Phenylpiperidine | Reflux, 22 hours (Conventional) | Amino alcohol 15 | 23% | emich.edu |

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. jst.org.in This approach offers substantial advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety for hazardous reactions, and seamless scalability from laboratory research to industrial production. jst.org.inamt.uk

The application of flow chemistry is widespread, covering various reaction types such as hydrogenations, nitrations, and aromatic substitutions. amt.ukvapourtec.com For the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), flow chemistry enables the development of automated, multi-step processes that can run for extended periods with high consistency and reproducibility. jst.org.indurham.ac.uk For example, the continuous production of diphenhydramine (B27) hydrochloride was achieved by mixing reactants at 175 °C with a short residence time of 16 minutes, a process that is difficult and hazardous to scale in batch reactors. jst.org.in The minimal volume within flow reactors allows for rapid screening and optimization of reaction conditions, which can then be directly translated to larger-scale manufacturing. jst.org.in This technology is particularly suited for improving reaction performance and is increasingly adopted for the industrial synthesis of drug molecules and their intermediates. researchgate.net

| Feature | Batch Chemistry | Flow Chemistry | Reference |

| Scalability | Challenging; issues with heat transfer and mixing. | Straightforward; scaling by running longer or in parallel. | jst.org.inamt.uk |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes and superior temperature control. | jst.org.invapourtec.com |

| Control | Less precise control over temperature, pressure, and mixing. | Precise and consistent control over all reaction parameters. | jst.org.in |

| Efficiency | Slower reaction optimization and potential for lower yields upon scale-up. | Rapid optimization and often higher yields and purer products. | amt.ukresearchgate.net |

| Automation | More complex to automate multi-step processes. | Easily automated for multi-step, end-to-end synthesis. | jst.org.invapourtec.com |

Regioselectivity and Stereochemical Control in Reaction Pathways

Controlling the regioselectivity (where on a molecule a reaction occurs) and stereochemistry (the 3D arrangement of atoms) is paramount in synthesizing specific isomers of complex molecules like this compound.

In the synthesis of β-amino alcohols via the ring-opening of epoxides, regioselectivity is a key consideration. The reaction typically proceeds via an SN2 mechanism, where the amine nucleophile attacks one of the two carbon atoms of the epoxide ring. In many cases, the attack preferentially occurs at the less sterically hindered carbon atom, leading to a specific regioisomer. emich.edu Microwave-assisted aminolysis of epoxides has been shown to produce amino alcohols as single regioisomers in high yields. emich.edu Similarly, the combined use of phase transfer catalysis and biocatalysis in the synthesis of β-amino alcohol derivatives has been reported to provide excellent yields with high regioselectivity. growingscience.com

Stereochemical control is often achieved through asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over another. Phase transfer catalysis is particularly well-suited for this purpose. The use of chiral quaternary ammonium salts, such as those derived from Cinchona alkaloids or specialized catalysts like the Maruoka catalyst, can induce significant enantioselectivity. mdpi.comorganic-chemistry.orgresearchgate.net In this approach, the chiral catalyst forms a diastereomeric ion pair with the prochiral reactant anion, guiding the subsequent reaction to produce a product with a specific stereochemistry. mdpi.com This strategy is a cornerstone of modern asymmetric synthesis and is critical for producing enantiomerically pure pharmaceutical compounds.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for 2-(1-Aminopropan-2-ylamino)ethanol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would indicate the relative number of protons of each type. The chemical shifts (δ) would be influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen), and the spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., singlets, doublets, triplets, multiplets).

Hypothetical ¹H NMR Data Table: (Note: This table is a theoretical representation and is not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.0-1.2 | Doublet | 3H | -CH₃ |

| ~2.5-2.8 | Multiplet | 2H | -CH₂-NH₂ |

| ~2.8-3.1 | Multiplet | 1H | -CH(CH₃)- |

| ~3.2-3.5 | Triplet | 2H | -NH-CH₂- |

| ~3.6-3.8 | Triplet | 2H | -CH₂-OH |

| (variable) | Broad Singlet | 4H | -NH₂, -NH-, -OH |

Carbon (¹³C) NMR Spectral Analysis

A ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would provide information about the electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data Table: (Note: This table is a theoretical representation and is not based on experimental data.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~15-20 | -CH₃ |

| ~45-50 | -CH₂-NH₂ |

| ~50-55 | -NH-CH₂- |

| ~55-60 | -CH(CH₃)- |

| ~60-65 | -CH₂-OH |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons in the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbon atoms that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Without experimental 2D NMR data, a detailed analysis of the structural connectivity of this compound cannot be performed.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Hypothetical ESI-MS Data Table: (Note: This table is a theoretical representation and is not based on experimental data.)

| m/z (amu) | Ion |

|---|---|

| 119.12 | [C₅H₁₄N₂O + H]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a compound.

Hypothetical HRMS Data Table: (Note: This table is a theoretical representation and is not based on experimental data.)

| Ion | Calculated Exact Mass | Found Exact Mass |

|---|---|---|

| [C₅H₁₅N₂O]⁺ ([M+H]⁺) | 119.1184 | (Not Available) |

Vibrational Spectroscopy

Vibrational spectroscopy is a critical analytical tool for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, a spectrum representing the molecule's vibrational modes can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds (functional groups) present in a molecule.

For this compound, an FTIR spectrum would be expected to show characteristic peaks corresponding to its functional groups. These would include:

O-H stretch: A broad peak typically in the range of 3200-3600 cm⁻¹, indicative of the alcohol group.

N-H stretch: Peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary and secondary amine groups. Primary amines usually show two bands, while secondary amines show one.

C-H stretch: Sharp peaks typically found between 2850-3000 cm⁻¹.

N-H bend: Absorption in the 1550-1650 cm⁻¹ range.

C-O stretch: A strong peak in the 1050-1260 cm⁻¹ region.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental FTIR data for this compound. Therefore, a data table of its specific vibrational frequencies cannot be provided at this time.

Raman Spectroscopy Applications

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The information provided by Raman spectroscopy is chemically specific and can be used for qualitative and quantitative analysis.

Raman spectroscopy is often complementary to FTIR spectroscopy. While polar bonds like O-H and N-H are strong in FTIR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, Raman spectroscopy could be particularly useful for analyzing the C-C backbone and C-H bonds.

Despite its utility, a specific Raman spectrum for this compound is not available in the public domain or scientific literature based on extensive searches.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. A crystallographer can produce a three-dimensional picture of the electron density within the crystal by measuring the angles and intensities of the diffracted X-ray beams. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For this compound, a single-crystal X-ray diffraction study would provide definitive information on its solid-state conformation, including:

Precise bond lengths and angles.

Inter- and intramolecular hydrogen bonding interactions involving the amine and hydroxyl groups.

The packing arrangement of the molecules in the crystal lattice.

However, no published X-ray crystallographic data for this compound could be located in the searched scientific databases. Consequently, a table of its crystallographic parameters cannot be presented.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules. CD refers to the differential absorption of left and right circularly polarized light. It is widely used to determine the secondary structure of proteins and the absolute configuration of small chiral molecules.

The molecule this compound possesses a chiral center at the second carbon of the propane (B168953) chain. Therefore, it can exist as two enantiomers, (R)- and (S)-2-(1-aminopropan-2-ylamino)ethanol. CD spectroscopy would be the ideal method to:

Confirm the presence of chirality.

Distinguish between the enantiomers.

Potentially determine the absolute configuration by comparing experimental spectra with theoretical calculations.

A search of the relevant literature did not yield any published circular dichroism spectra or chiroptical studies for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on 2-(1-Aminopropan-2-ylamino)ethanol are absent from the current body of scientific literature.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential techniques in drug discovery and materials science to predict how a molecule might interact with a biological target or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical or biological activities of chemical compounds based on their molecular structures nih.govnih.gov. This methodology is widely applied in pharmaceutical, chemical, and environmental sciences to forecast properties and guide the design of new molecules with desired activities nih.govresearchgate.net.

A thorough search of scientific databases reveals no specific QSAR studies have been conducted on this compound. While QSAR models have been developed for various classes of molecules, including benzimidazole (B57391) derivatives and quinolines, to predict activities like antibacterial or P-glycoprotein inhibitory effects, this particular amino alcohol has not been the subject of such an investigation nih.govnih.gov. Therefore, no predictive models or data correlating the structural features of this compound to any specific biological activity are available in the current literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, utilizing methods like Density Functional Theory (DFT), is a powerful approach for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies researchgate.netnih.gov. Such studies provide fundamental insights into reaction pathways.

No computational studies dedicated to elucidating the reaction mechanisms of this compound have been found in the published literature. While computational analyses have been performed on similar but structurally distinct molecules, such as 2-(2-aminoethylamino)ethanol (AEEA), to understand its reaction with CO2, these findings cannot be extrapolated to this compound due to differences in molecular structure nih.govrsc.orgrsc.org. Research on other amino alcohols has investigated their thermal degradation pathways and reactions with radicals, but equivalent studies for this compound are absent nih.govresearchgate.netresearchgate.net.

Coordination Chemistry and Ligand Design

Chelation Behavior and Coordination Modes with Metal Centers

Monodentate, Bidentate, and Polydentate Ligand Interactions

There is no available scientific literature detailing the specific monodentate, bidentate, or polydentate interactions of 2-(1-Aminopropan-2-ylamino)ethanol with metal centers.

Stereoselectivity in Metal Complex Formation

There is no available scientific literature describing the stereoselectivity in the formation of metal complexes with this compound.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes

There are no published methods for the synthesis and characterization of transition metal complexes specifically involving this compound as a ligand.

Main Group Element Complexation

There is no available research on the complexation of main group elements with this compound.

Structural Analysis of Coordination Compounds

As no coordination compounds of this compound have been synthesized and characterized, there is no data available regarding their structural analysis, including bond lengths, bond angles, or crystal structures.

Electronic, Magnetic, and Optical Properties of Metal Complexes

A comprehensive search of available scientific literature and chemical databases did not yield specific research findings on the electronic, magnetic, and optical properties of metal complexes formed with the ligand this compound. Consequently, no experimental or theoretical data on the UV-Vis, fluorescence, or magnetic susceptibility of such complexes can be provided at this time. The absence of published data indicates that this particular area of coordination chemistry may be underexplored.

Catalytic Applications

Catalytic Cycle Analysis and Reaction Kinetics

A thorough review of available scientific literature did not yield any specific studies detailing the catalytic cycle or reaction kinetics of 2-(1-Aminopropan-2-ylamino)ethanol. In the field of catalysis, a catalytic cycle is a multistep reaction mechanism that involves a catalyst. The analysis of such a cycle would typically involve the identification of reaction intermediates, determination of the rate-determining step, and understanding the regeneration of the catalyst. Similarly, reaction kinetics studies would provide data on reaction rates, the influence of reactant concentrations, temperature, and other parameters on the catalytic activity. Without dedicated research on this compound, no such data or analysis can be presented.

Catalyst Recycling and Reusability Studies

Information regarding the recycling and reusability of catalysts derived from or incorporating this compound is not available in the reviewed literature. Studies in this area are crucial for assessing the industrial viability and sustainability of a catalyst. Such studies typically involve experiments where the catalyst is recovered after a reaction and used in subsequent cycles, with its activity and selectivity being monitored over time. The absence of such research for this compound means that no data on its stability, leaching, or long-term performance can be provided.

Given the lack of specific research on the catalytic applications of this compound, it is not possible to provide data tables or detailed research findings as requested. The broader field of amino alcohol ligands in catalysis is well-established, but this does not provide the specific information required for an article focused solely on this compound.

Biological Interactions and Mechanistic Studies

Enzymatic Pathways and Microbial Metabolism

The metabolism of amino alcohols, including 2-(1-Aminopropan-2-ylamino)ethanol and its structural analogs, has been investigated in several microorganisms. These studies shed light on the enzymatic pathways involved in their breakdown and utilization.

Role in Microbial Amino Alcohol Metabolism (e.g., Erwinia, Pseudomonas)

Certain species of Erwinia and Pseudomonas have demonstrated the ability to metabolize 1-aminopropan-2-ol (B43004), a related amino alcohol. For instance, Erwinia carotovora can utilize 1-aminopropan-2-ol compounds as a sole nitrogen source, leading to the production of propionaldehyde (B47417). nih.govnih.gov This metabolic capability is not universal among Erwinia species, with similar results observed only in Erwinia ananas and Erwinia milletiae. nih.govnih.govscispace.com

A species of Pseudomonas, designated as P6, is capable of growing on both stereoisomers of 1-aminopropan-2-ol, using it as a source of both carbon and nitrogen. nih.govmedchemexpress.com The metabolism in this bacterium also proceeds through the formation of propionaldehyde. nih.govpsu.edu Similarly, studies with Pseudomonas putida suggest that it metabolizes 1-aminopropan-2-ols via their O-phosphate esters to propionaldehyde and then propionate (B1217596). nih.gov

Investigation of Amino Alcohol Kinase and O-Phosphate Phospho-lyase Activities

The metabolic pathway for amino alcohols like 1-aminopropan-2-ol in these microbes involves a two-step enzymatic process. nih.govnih.gov The first step is the phosphorylation of the amino alcohol, catalyzed by an inducibly formed ATP-amino alcohol phosphotransferase, also known as amino alcohol kinase. nih.govnih.gov This kinase activity has been identified in both Erwinia carotovora and Pseudomonas sp. P6. nih.govnih.gov In Erwinia, the kinase is more active with ethanolamine (B43304) than with 1-aminopropan-2-ol compounds. nih.govnih.gov Conversely, the kinase from Pseudomonas sp. P6 acts on both L- and D-isomers of 1-aminopropan-2-ol, as well as ethanolamine. nih.gov

The second key enzyme in this pathway is an amino alcohol O-phosphate phospho-lyase (deaminating). This enzyme deaminates the amino alcohol O-phosphate to produce the corresponding aldehyde. nih.govnih.gov In Erwinia carotovora, this phospho-lyase is more active with ethanolamine O-phosphate than with 1-aminopropan-2-ol O-phosphates. nih.govnih.gov In contrast, the phospho-lyase from Pseudomonas sp. P6 produces propionaldehyde from 1-aminopropan-2-ol O-phosphate and is less active with ethanolamine O-phosphate. nih.gov

| Enzyme | Organism | Substrate Preference | Effectors |

| Amino Alcohol Kinase | Erwinia carotovora | Ethanolamine > 1-Aminopropan-2-ol | Stimulated by ADP |

| Amino Alcohol Kinase | Pseudomonas sp. P6 | Acts on L- and D-isomers of 1-Aminopropan-2-ol and ethanolamine | - |

| O-Phosphate Phospho-lyase | Erwinia carotovora | Ethanolamine O-phosphate > 1-Aminopropan-2-ol O-phosphates | Unaffected by NH₄⁺ ions |

| O-Phosphate Phospho-lyase | Pseudomonas sp. P6 | 1-Aminopropan-2-ol O-phosphate > Ethanolamine O-phosphate | Inhibited by DL-threonine O-phosphate, DL-serine O-phosphate, choline (B1196258) O-phosphate, and Pi |

Aldehyde Formation via Metabolic Pathways

The metabolic breakdown of 1-aminopropan-2-ol in Erwinia and Pseudomonas results in the formation of propionaldehyde. nih.govnih.govpsu.edu In Erwinia carotovora, the accumulation of aldehyde occurs when the amino alcohol is the sole nitrogen source. nih.govnih.gov The bacterium is unable to further metabolize the aldehyde as it lacks the necessary aldehyde dehydrogenase. nih.govnih.gov

In Pseudomonas sp. P6, the formation of propionaldehyde from 1-aminopropan-2-ol is a transient step, as the bacterium possesses an aldehyde dehydrogenase that oxidizes propionaldehyde to propionate, which is then further metabolized. nih.gov Radioactive tracer experiments have confirmed the conversion of DL-1-amino[3-¹⁴C]propan-2-ol to [¹⁴C]propionaldehyde in vitro by the coupled action of the kinase and phospho-lyase from this Pseudomonas species. nih.gov

Enzyme Inhibition Mechanisms and Specificity

Derivatives of this compound have been investigated for their potential to inhibit specific enzymes, with implications for drug development in different disease areas.

Heme Polymerization Inhibition (Antimalarial Drug Research)

In the context of antimalarial drug research, amino alcohol derivatives have been synthesized and evaluated for their ability to inhibit heme polymerization. researchgate.netrasayanjournal.co.in During its life cycle in red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. nih.govnih.gov Inhibition of this process is a key mechanism of action for several antimalarial drugs, such as chloroquine (B1663885). nih.gov

Studies have shown that certain 1-aminopropan-2-ol derivatives exhibit antimalarial activity, with some compounds showing inhibitory concentrations (IC₅₀) in the low micromolar range against P. falciparum. rasayanjournal.co.in The mechanism is believed to involve the inhibition of β-hematin (synthetic hemozoin) formation. rasayanjournal.co.in Aryl amino alcohol derivatives, in particular, have shown promise as potent inhibitors of heme polymerization, with some demonstrating greater activity than the control drug chloroquine in in-vitro assays. researchgate.netrasayanjournal.co.in

| Compound Class | Target | Mechanism of Action | Relevance |

| Aryl amino alcohol derivatives | Heme | Inhibition of heme polymerization into hemozoin | Antimalarial drug development |

| 1-Aryl-3-substituted propanol (B110389) derivatives | Plasmodium falciparum | Inhibition of parasite growth | Antimalarial drug development |

Kinase Inhibition (e.g., CK2 and PIM-1)

Derivatives of amino alcohols have also been explored as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.govmdpi.com Protein kinase CK2 and the PIM-1 kinase are serine/threonine kinases that are often overexpressed in cancer cells and play significant roles in cell proliferation, differentiation, and apoptosis (programmed cell death). nih.govdntb.gov.ua Inhibition of these kinases is a promising strategy for cancer therapy. nih.govmdpi.com

A series of novel amino alcohol derivatives have been synthesized and identified as potent dual inhibitors of both CK2 and PIM-1 kinases. nih.gov These compounds have been shown to reduce the viability of various human cancer cell lines by inducing apoptosis. nih.gov The structural modifications of the amino alcohol side chain have been a focus of these studies to optimize the inhibitory activity and selectivity of these dual kinase inhibitors. nih.gov

| Kinase Target | Role in Cancer | Inhibitor Type | Therapeutic Potential |

| Protein Kinase CK2 | Promotes cell growth, proliferation, and survival | Dual CK2/PIM-1 inhibitors (amino alcohol derivatives) | Anticancer therapy |

| PIM-1 Kinase | Regulates cell survival, proliferation, and apoptosis | Dual CK2/PIM-1 inhibitors (amino alcohol derivatives) | Anticancer therapy |

Deaminase Enzyme Inhibition

The amino alcohol structure, particularly the 1-aminopropan-2-ol moiety, has been identified as an inhibitor of certain deaminase enzymes. Research shows that 1-aminopropan-2-ol exhibits inhibitory activity against ethanolamine deaminase. medchemexpress.comnih.govebi.ac.uk In studies involving Pseudomonas sp., extracts grown with ethanolamine as a nitrogen source showed deaminase activity that was inhibited by 1-aminopropan-2-ol. nih.govebi.ac.uk

Furthermore, the interaction with deaminases is stereospecific. Both the (R) and (S) enantiomers of 2-aminopropanol act as substrates for ethanolamine ammonia-lyase, an adenosylcobalamin-requiring enzyme, yielding propionaldehyde and ammonia (B1221849). nih.gov However, the (S)-enantiomer is considered a substantially better substrate, displaying a lower Michaelis constant (Km) and a higher maximum reaction velocity (Vmax) compared to the (R)-enantiomer. nih.gov For the (S)-enantiomer, the rate-limiting step is the hydrogen transfer from the cofactor to the product, similar to the enzyme's natural substrate, ethanolamine. nih.gov In contrast, for the (R)-enantiomer, two rate-limiting steps have been identified: the hydrogen transfer from the substrate to the cofactor and a subsequent step, which may involve the migration of the amino group. nih.gov

The 1-aminopropan-2-ol scaffold has also been utilized in the synthesis of inhibitors for other deaminases. In a search for new therapeutics against cancer, derivatives of (R)-1-aminopropan-2-ol and (S)-1-aminopropan-2-ol were used to create oxazoline-based compounds that were screened for inhibitory activity against adenosine (B11128) deaminase (ADA), a zinc-dependent metalloenzyme. nih.govescholarship.org

| Enzyme | Interacting Moiety | Observed Effect | Reference |

|---|---|---|---|

| Ethanolamine Deaminase | 1-Aminopropan-2-ol | Inhibition of enzyme activity. | medchemexpress.comnih.gov |

| Ethanolamine Ammonia-Lyase | (S)-2-Aminopropanol | Acts as a superior substrate compared to the (R) enantiomer (lower Km, higher Vmax). | nih.gov |

| (R)-2-Aminopropanol | Acts as a substrate; exhibits different rate-limiting steps than the (S) enantiomer. | ||

| Adenosine Deaminase (ADA) | (R)- and (S)-1-Aminopropan-2-ol | Used as a structural scaffold for synthesizing novel inhibitors. | nih.govescholarship.org |

Cellular-Level Mechanisms of Action (In vitro investigations)

Induction of Apoptosis in Cell Lines

The structural components of this compound suggest a potential to influence programmed cell death, or apoptosis. The ethanol (B145695) moiety, for instance, is known to induce apoptosis in various cell types. mdpi.com Chronic ethanol exposure in neuronal cells can trigger apoptotic pathways. mdpi.comnih.gov The mechanism of ethanol-induced damage in the central nervous system has been shown to involve apoptosis, accompanied by a decrease in the activity of the pro-survival pAkt pathway. mdpi.com

Furthermore, the inhibition of the mTOR signaling pathway, which can be influenced by amino acids, is linked to the induction of apoptosis. wikipedia.org mTOR inhibitors can induce cancer cell death by stimulating apoptosis, potentially through the downstream target S6K1, which can phosphorylate the pro-apoptotic molecule BAD. wikipedia.org This phosphorylation disrupts the binding of BAD to mitochondrial death inhibitors like BCL-XL and BCL2, thereby promoting cell death. wikipedia.org While direct evidence for this compound is not available, its amino alcohol structure positions it at the intersection of pathways known to regulate apoptosis.

Modulation of Autophagy Pathways

Autophagy, a cellular process for degrading and recycling cellular components, can be modulated by the compound's structural elements. Ethanol exposure has been shown to induce autophagy in gastric mucosal epithelial cells, a response that appears to be protective against ethanol-induced oxidative damage and apoptosis. nih.gov This induction of autophagy is associated with the downregulation of the mTOR signaling pathway. nih.gov Suppressing this autophagic response with chemical inhibitors was found to exacerbate ethanol-induced cell damage. nih.gov

There is a significant interplay between autophagy and apoptosis. In some contexts, autophagy acts as a survival mechanism that can prevent cells from undergoing apoptosis. nih.gov Studies on glioma cells have shown that inhibiting resveratrol-induced autophagy can trigger apoptosis. nih.gov The mTOR pathway is a central regulator of this balance; mTOR inhibition is a known inducer of autophagy. wikipedia.org Given that amino alcohols can influence mTOR signaling, this suggests a potential mechanism by which this compound could modulate autophagic processes, thereby influencing cell survival and response to stress.

Effects on Cell Cycle Progression

The modulation of key signaling pathways like mTOR by amino alcohols can have direct consequences on cell cycle progression. Inhibition of the mTOR pathway is known to potently block cell proliferation by inducing a G1 phase arrest in various tumor cell lines. wikipedia.org This arrest is mediated by the dephosphorylation of 4EBP1, which leads to an increase in the cell cycle inhibitor p27 and a decrease in cyclin D1 expression, ultimately causing a late blockage of the G1/S transition. wikipedia.org

Additionally, studies have demonstrated a link between autophagy and cell cycle control. The induction of autophagy has been associated with cell cycle arrest in the S and G2/M phases. nih.gov In glioma cells, the cell cycle arrest induced by resveratrol (B1683913) was found to be dependent on the induction of autophagy; blocking autophagy abolished the cell cycle arrest. nih.gov This suggests that by potentially modulating autophagy and mTOR signaling, amino alcohol compounds could exert significant effects on cell cycle checkpoints.

Antiviral Mechanisms of Action

While direct antiviral studies on this compound are not prominent, research on structurally related compounds indicates potential in this area. A study on camphor (B46023) imine derivatives, which include the structurally similar compound 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylamino)ethanol, discovered potent inhibitory activity against influenza A(H1N1)pdm09 and A(H5N1) viruses. researchgate.net This suggests that the N-substituted aminoethanol scaffold could be a valuable pharmacophore for anti-influenza agents.

The primary targets for approved anti-influenza drugs include the viral neuraminidase (NA), the RNA-dependent RNA polymerase (RdRp), and the M2 ion channel. nih.gov More recent strategies also target the viral hemagglutinin (HA) to prevent membrane fusion. nih.gov The camphor-based aminoethanol derivative showed particular specificity for pseudolentiviruses with influenza surface proteins, hinting at a potential interaction with these surface glycoproteins. researchgate.net

| Compound Class | Specific Example | Target Virus | Observed Activity | Reference |

|---|---|---|---|---|

| Camphor Imine Derivatives | 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylamino)ethanol | Influenza A(H1N1)pdm09, A(H5N1) | Potent inhibitory activity; high therapeutic index. | researchgate.net |

Biosynthetic Roles in Natural Products (e.g., Cobalamin biosynthesis)

One of the most well-defined biological roles for the 1-aminopropan-2-ol moiety is its function as a crucial precursor in the de novo biosynthesis of cobalamin (vitamin B12). microbiologyresearch.orgdrexel.eduucdavis.edu Specifically, the (R)-1-aminopropan-2-ol fragment serves as the linker that connects the corrin (B1236194) ring to the nucleotide loop in the final cobamide structure. microbiologyresearch.org

The biosynthetic pathway for this component begins with the amino acid L-threonine. microbiologyresearch.orgbiocyc.org In organisms like Salmonella enterica, the pathway involves two key enzymatic steps to produce the activated form of the linker. First, the enzyme L-threonine kinase (encoded by pduX) phosphorylates L-threonine to yield L-threonine-O-3-phosphate. biocyc.orgresearchgate.net Subsequently, the enzyme threonine-phosphate decarboxylase (encoded by cobD) decarboxylates this intermediate to produce (R)-1-aminopropan-2-ol O-phosphate. biocyc.orgresearchgate.net

This activated aminopropanol (B1366323) phosphate (B84403) is the actual substrate used in the next stage of assembly. biocyc.org The enzyme adenosylcobinamide-phosphate synthase (CbiB) catalyzes the attachment of (R)-1-aminopropan-2-ol O-phosphate to the propionate side chain of the adenosylcobyrate intermediate, forming adenosylcobinamide phosphate. biocyc.orgexpasy.org This reaction is a critical step in completing the structure of the vitamin B12 cofactor. expasy.org This established role underscores the fundamental importance of the aminopropanol structure in microbial metabolism and the production of essential biomolecules. researchgate.net

No Publicly Available Data on Radioligand Development and In Vitro Binding Affinity for this compound

Despite a comprehensive search of scientific literature and databases, no specific information regarding the radioligand development or in vitro binding affinity studies for the chemical compound this compound could be located.

This lack of available information prevents the creation of a detailed article section on this topic as requested. The scientific community has not, to date, published any research that would allow for a substantive discussion or the generation of data tables concerning the radioligand properties or binding characteristics of this compound.

It is possible that research on this compound is proprietary and not publicly disclosed, or that it has not been a subject of investigation for these specific applications. Therefore, the following section on remains unwritten due to the absence of foundational data.

Advanced Analytical Techniques

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods are often valued for their simplicity, speed, and cost-effectiveness. nih.gov They rely on the principle that chemical compounds absorb light at specific wavelengths.

Direct quantification of simple amino alcohols like 2-(1-Aminopropan-2-ylamino)ethanol by UV-Visible spectrophotometry is generally not feasible because the molecule lacks a chromophore, the part of a molecule responsible for absorbing UV or visible light. reddit.com However, indirect methods can be developed. This typically involves a chemical reaction that produces a colored product whose absorbance can be measured. nih.gov

One such strategy is the formation of an intensely colored ion-association complex. nih.gov The target analyte can be reacted with an anionic dye indicator, leading to the formation of a complex that can be extracted into an organic solvent and measured spectrophotometrically. nih.gov The measured absorbance at a specific wavelength (e.g., 640 nm) is then proportional to the concentration of the analyte. nih.gov The accuracy of such methods can be improved by using multiwavelength analysis to account for potential interferences. nih.gov

Chemometrics involves the use of multivariate statistical and mathematical methods to analyze chemical data. ijper.org Chemometric-assisted spectrophotometry is particularly useful for the analysis of multi-component mixtures where the absorption spectra of the individual components severely overlap. ijper.orgeg.net These methods can often determine the concentration of each component without the need for prior separation. ijper.org

Techniques such as Classical Least Squares (CLS), Inverse Least Squares (ILS), Partial Least Squares (PLS), and Principal Component Regression (PCR) are employed. ijper.orgeurjchem.com A calibration set is prepared with known concentrations of the components, and their spectra are recorded. ijper.org A mathematical model is then built to correlate the spectral data with the concentrations. This model can then be used to predict the concentrations of the components in unknown samples. ijper.org The selection of the appropriate wavelength range and calibration set is critical for the accuracy of the results. ijper.org While not specifically documented for this compound, this approach holds significant potential for its quantification in complex matrices, such as in the presence of its precursors or degradation products.

Electrochemical Detection and Quantification Methods

Electrochemical methods offer high sensitivity and are well-suited for the development of portable sensors. nih.govmdpi.com These techniques measure changes in electrical properties (such as current or potential) that occur as a result of a chemical reaction involving the analyte. nih.gov

For a compound containing amine and alcohol functional groups, an electrochemical biosensor could be a viable approach. nih.govmdpi.com These devices couple a biological recognition element, typically an enzyme, with an electrochemical transducer. nih.gov For instance, an amine oxidase enzyme could be immobilized on an electrode surface. In the presence of this compound, the enzyme would catalyze its oxidation, generating a measurable electrical signal (e.g., amperometric current). nih.gov Similarly, an alcohol dehydrogenase could be used to target the ethanol (B145695) group, catalyzing an oxidation reaction in the presence of a cofactor like NAD+. mdpi.comnih.gov The production of NADH can then be detected electrochemically, with the signal correlating to the ethanol concentration. mdpi.comnih.gov

The development of such a sensor involves optimizing parameters like the operating potential and pH to achieve a wide dynamic range, a low detection limit, and high sensitivity. mdpi.comnih.gov The stability of the immobilized enzyme is also a key factor for the long-term performance of the biosensor. nih.gov

Kinetic Studies of Chemical Reactions (e.g., CO2 absorption kinetics)

The study of chemical reaction kinetics is crucial for understanding the reactivity of compounds like this compound, particularly in industrial applications such as carbon dioxide (CO2) capture. In this context, the kinetics of CO2 absorption into aqueous solutions of amines are of paramount importance for designing and optimizing absorption processes. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the principles can be understood by examining structurally similar diamines, such as 2-((2-aminoethyl)amino)ethanol (AEEA). researchgate.netrsc.org

The reaction between CO2 and primary or secondary amines in aqueous solutions is typically explained by the zwitterion mechanism. This model involves two steps: the formation of a zwitterionic intermediate through the reaction of CO2 with the amine, followed by the deprotonation of this intermediate by a base present in the solution (such as another amine molecule, water, or hydroxide (B78521) ion).

The activation energy (Ea), another critical parameter obtained from these studies, provides insight into the temperature dependence of the reaction rate. It is calculated using the Arrhenius equation, which relates the rate constant to temperature. For example, the activation energy for a 0.3 weight fraction of 1-(2-aminoethyl) piperazine (B1678402) (AEPZ), another diamine, was found to be 42.42 kJ/mol. nih.gov

Below is a table summarizing kinetic data for amines structurally related to this compound, which can provide a comparative basis for estimating its reactivity.

Table 1: Kinetic Parameters for CO2 Absorption in Aqueous Solutions of Various Amines

| Amine | Amine Concentration (wt%) | Temperature (K) | Second-Order Rate Constant (k₂) (m³/kmol·s) | Activation Energy (Ea) (kJ/mol) | Source(s) |

|---|---|---|---|---|---|

| 1-(2-aminoethyl) piperazine (AEPZ) | 30 | 303-333 | Not specified | 42.42 | nih.gov |

| 2-((2-aminoethyl)amino)ethanol (AEEA) | 1.19-3.46 kmol/m³ | 305-322 | Varies with conditions | Not specified | researchgate.net |

| Diethylenetriamine (DETA) | 10-50 mol/m³ | 293-313 | Varies with conditions | Not specified | researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. nih.gov These techniques offer enhanced specificity, accuracy, and precision, making them indispensable for identifying and quantifying components in intricate matrices, such as industrial amine solutions used in CO2 capture. researchgate.netchemijournal.com Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for analyzing volatile and semi-volatile compounds. iosrjournals.org In the context of amine analysis, GC is used to separate individual components of a mixture based on their boiling points and interactions with the stationary phase of the column. bre.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its structural identification and quantification. researchgate.net

This technique is particularly useful for identifying degradation products in amine solutions. For instance, studies on the thermal degradation of AEEA used GC-MS to identify numerous degradation products formed in the presence of CO2. nih.gov Specialized GC columns, such as those with phases designed for amines, can be used to achieve good peak shape and separation for highly polar compounds like ethanolamines. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.net It is ideal for analyzing non-volatile, polar, or thermally unstable compounds that are not suitable for GC analysis. chemijournal.com In an LC-MS system, the sample is first separated by the HPLC column, and the eluent is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where molecules are ionized before mass analysis. researchgate.net

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and structural information, making it suitable for quantifying low levels of ethanolamines in various samples, including water. lcms.czchromatographyonline.com The technique has been successfully applied to analyze complex mixtures of amino acids and related compounds in biological matrices. restek.com For complex amine solutions, LC coupled with high-resolution mass spectrometry, such as time-of-flight (TOF), can be used for the comprehensive identification of unknown degradation products. nih.gov

The table below summarizes key hyphenated techniques and their applications in the analysis of amine-containing mixtures.

Table 2: Application of Hyphenated Techniques in Amine Analysis

| Technique | Principle | Typical Applications for Amine Mixtures | Source(s) |

|---|---|---|---|

| GC-MS | Separates volatile compounds via gas chromatography; identifies them by mass spectrometry. | Identification and quantification of volatile amines and their degradation products; analysis of reaction byproducts. | iosrjournals.orgnih.gov |

| LC-MS | Separates compounds via liquid chromatography; identifies them by mass spectrometry. | Analysis of non-volatile, polar, or thermally labile amines; quantification of trace levels of amines in aqueous solutions. | researchgate.netlcms.cz |

| LC-MS/MS | Combines LC with tandem mass spectrometry for enhanced selectivity and structural elucidation. | Highly sensitive quantification of specific amines in complex matrices; structural confirmation of unknown degradation products. | iosrjournals.orglcms.cz |

| LC-NMR | Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy for direct structural analysis. | Unambiguous structure elucidation of unknown impurities and degradation products without the need for isolation. | chemijournal.com |

Future Research and Perspectives on this compound

The exploration of the chemical landscape of this compound and its derivatives is an area ripe with potential for significant advancements in both chemistry and pharmacology. While current knowledge provides a foundational understanding, future research is poised to unlock the full therapeutic and material potential of this molecular scaffold. The following sections outline key directions for future investigations, from the rational design of novel analogs to the elucidation of their biological mechanisms and potential integration into advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.